molecular formula C9H7F3N2 B11769464 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 6742-83-2

4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B11769464
CAS No.: 6742-83-2
M. Wt: 200.16 g/mol
InChI Key: VSIDZHZJJPABSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the treatment of 2-trifluoromethylimidazole-4,5-dicarboxylic acid with sulfur tetrafluoride and hydrogen fluoride, resulting in the formation of the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to its observed biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .

Comparison with Similar Compounds

  • 2-Trifluoromethylbenzimidazole
  • 4,5-Dicyanoimidazole
  • N-Methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid

Comparison: Compared to these similar compounds, 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both a methyl and a trifluoromethyl group. This combination enhances its chemical stability and biological activity, making it a more potent and versatile compound for various applications .

Properties

CAS No.

6742-83-2

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

4-methyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H7F3N2/c1-5-3-2-4-6-7(5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

VSIDZHZJJPABSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.